N,N'-Di-2-naphthyl-L-cystinediamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-2-naphthyl-L-cystinediamide involves the reaction of L-cystine with 2-naphthylamine. The carboxy groups of L-cystine are condensed with the amino groups of 2-naphthylamine, resulting in the formation of the amide bond . The reaction typically requires a dehydrating agent to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for N,N’-Di-2-naphthyl-L-cystinediamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-2-naphthyl-L-cystinediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original state.
Substitution: The naphthyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while substitution reactions can introduce various functional groups onto the naphthyl rings.
Scientific Research Applications
N,N’-Di-2-naphthyl-L-cystinediamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate protein interactions and enzyme activities, particularly those involving cysteine residues.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism by which N,N’-Di-2-naphthyl-L-cystinediamide exerts its effects involves its interaction with molecular targets, such as proteins and enzymes. The compound’s amide bonds and naphthyl groups allow it to form stable complexes with these targets, influencing their activity and function. The pathways involved may include redox reactions, where the compound participates in electron transfer processes, and binding interactions that modulate protein conformation and activity.
Comparison with Similar Compounds
- L-cystine bis[N-(2-naphthyl)amide]
- L-cystine bis[N-(beta-naphthyl)amide]
- L-cysteine di-beta-naphthylamide
Comparison: N,N’-Di-2-naphthyl-L-cystinediamide is unique due to its specific structural arrangement, which includes two naphthyl groups attached to the L-cystine backbone. This configuration provides distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds. The presence of the naphthyl groups also allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEVAJUPLLWYBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905833 | |
Record name | 3,3'-Disulfanediylbis[2-amino-N-(naphthalen-2-yl)propanimidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259-69-4, 4708-24-1, 100900-22-9 | |
Record name | Cystine-di-beta-naphthylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionamide, 3,3'-dithiobis(2-amino-N-(2-naphthyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Disulfanediylbis[2-amino-N-(naphthalen-2-yl)propanimidic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-2-naphthylpropionamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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